3-(3-Bromophenyl)propiophenone
CAS No.: 65565-12-0
Cat. No.: VC2039297
Molecular Formula: C15H13BrO
Molecular Weight: 289.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 65565-12-0 |
|---|---|
| Molecular Formula | C15H13BrO |
| Molecular Weight | 289.17 g/mol |
| IUPAC Name | 3-(3-bromophenyl)-1-phenylpropan-1-one |
| Standard InChI | InChI=1S/C15H13BrO/c16-14-8-4-5-12(11-14)9-10-15(17)13-6-2-1-3-7-13/h1-8,11H,9-10H2 |
| Standard InChI Key | BAYQGOLZHMIKGU-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C(=O)CCC2=CC(=CC=C2)Br |
| Canonical SMILES | C1=CC=C(C=C1)C(=O)CCC2=CC(=CC=C2)Br |
Introduction
Chemical Structure and Properties
3-(3-Bromophenyl)propiophenone, also known as 3-(3-bromophenyl)-1-phenylpropan-1-one, is characterized by a molecular formula of C₁₅H₁₃BrO and a molecular weight of 289.17 g/mol . The compound belongs to the class of substituted propiophenones, which are ketones featuring a phenyl group and a propionyl moiety. Its structure consists of a phenyl ring attached to a carbonyl group, followed by a two-carbon chain that links to another phenyl ring substituted with a bromine atom at the meta (3) position.
Physical and Chemical Identifiers
The compound is identified by several systematic naming conventions and identifiers, as presented in Table 1.
| Identifier Type | Value |
|---|---|
| CAS Number | 65565-12-0 |
| IUPAC Name | 3-(3-bromophenyl)-1-phenylpropan-1-one |
| Molecular Formula | C₁₅H₁₃BrO |
| Molecular Weight | 289.17 g/mol |
| InChI | InChI=1S/C15H13BrO/c16-14-8-4-5-12(11-14)9-10-15(17)13-6-2-1-3-7-13/h1-8,11H,9-10H2 |
| InChIKey | BAYQGOLZHMIKGU-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C(=O)CCC2=CC(=CC=C2)Br |
| DSSTox Substance ID | DTXSID30483004 |
Table 1: Chemical identifiers for 3-(3-Bromophenyl)propiophenone
Physical Properties
This compound typically appears as a solid substance at room temperature. While specific physical property data is limited in the available literature, compounds of this class generally exhibit moderate to low solubility in water but good solubility in common organic solvents such as ethanol, methanol, dichloromethane, and acetone. The presence of the bromine atom increases the molecular weight and may influence its melting point, boiling point, and solubility characteristics compared to unsubstituted propiophenone.
Synthesis Methods
The synthesis of 3-(3-Bromophenyl)propiophenone involves several established methods, with the most common approach being the bromination of 3-phenylpropiophenone.
Laboratory Synthesis
In laboratory settings, 3-(3-Bromophenyl)propiophenone is typically synthesized through the bromination of 3-phenylpropiophenone. This reaction is generally performed using bromine as the brominating agent, often in the presence of a catalyst like iron(III) bromide (FeBr₃). The reaction is conducted under controlled conditions to ensure selective bromination at the desired meta position of the phenyl ring.
The general reaction scheme can be represented as:
3-phenylpropiophenone + Br₂ → 3-(3-Bromophenyl)propiophenone
Suitable solvents for this reaction include dichloromethane, chloroform, or carbon tetrachloride. Temperature control is essential to minimize side reactions and ensure regioselectivity of the bromination.
Industrial Production Methods
For industrial-scale production, continuous flow reactors are often employed to enhance yield and purity while ensuring consistent quality of the final product. This approach offers several advantages over batch processes, including:
-
Better control over reaction parameters
-
Improved heat and mass transfer
-
Reduced reaction times
-
Enhanced safety when handling reactive brominating agents
-
Minimized human error during production
The methodology for continuous flow synthesis of related propiophenone derivatives has been documented in recent literature. For instance, a 2025 study by Wankhede and Kulkarni demonstrated the successful implementation of a multistep continuous flow process for the synthesis of 3-methoxy propiophenone using continuously stirred tank reactors (CSTRs) . This approach achieved a significantly higher yield (84%) compared to traditional batch synthesis methods (50%) in a much shorter reaction time . Similar principles could potentially be applied to the synthesis of 3-(3-Bromophenyl)propiophenone.
Applications
3-(3-Bromophenyl)propiophenone finds applications in various fields, with particular significance in organic synthesis and medicinal chemistry.
Use in Organic Synthesis
Biological and Chemical Interactions
Molecular Interactions
3-(3-Bromophenyl)propiophenone can interact with biomolecules through specific binding interactions. These interactions may influence enzyme activity by either inhibiting or activating them. The bromine atom and the ketone group are crucial for its reactivity, allowing it to alter protein structures and functions through binding interactions.
Reaction Mechanisms
Key reaction mechanisms involving 3-(3-Bromophenyl)propiophenone include:
-
Nucleophilic substitution reactions: The bromine atom can be displaced by various nucleophiles, leading to a range of substituted derivatives.
-
Carbonyl reactions: The ketone functional group can participate in typical carbonyl chemistry, including:
-
Reduction to alcohols or alkanes
-
Condensation reactions with amines or hydrazines
-
Wittig reactions for carbon-carbon bond formation
-
Aldol condensations under appropriate conditions
-
-
Cross-coupling reactions: The aryl bromide moiety makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, or Heck reactions.
Table 2 summarizes some potential reactions of 3-(3-Bromophenyl)propiophenone:
| Reaction Type | Reagents | Expected Product | Potential Application |
|---|---|---|---|
| Reduction | NaBH₄, MeOH | 3-(3-Bromophenyl)-1-phenylpropan-1-ol | Alcohol intermediate |
| Reduction | H₂, Pd/C | 3-(3-Bromophenyl)-1-phenylpropane | Reduced derivative |
| Nucleophilic Substitution | R-NH₂, base | 3-(3-Aminophenyl)propiophenone derivatives | Pharmaceutical intermediates |
| Suzuki Coupling | Ar-B(OH)₂, Pd catalyst | 3-(3-Arylphenyl)propiophenone | Library synthesis |
| Wittig Reaction | Ph₃P=CHR | α,β-unsaturated ketone derivatives | Synthetic building blocks |
Table 2: Potential reactions of 3-(3-Bromophenyl)propiophenone
Comparison with Similar Compounds
3-(3-Bromophenyl)propiophenone belongs to a family of brominated propiophenone derivatives. Understanding its relationship to similar compounds can provide insights into structure-activity relationships and guide its application in various fields.
Structural Analogs
Table 3 compares 3-(3-Bromophenyl)propiophenone with several structural analogs:
| Compound Name | CAS Number | Key Structural Difference | Notable Characteristics |
|---|---|---|---|
| 3-(3-Bromophenyl)propiophenone | 65565-12-0 | Bromine at meta position of phenyl ring | Building block for pharmaceutical intermediates |
| 3'-Bromopropiophenone | 19829-31-3 | Simpler structure with direct attachment of bromine to aromatic ring | Used in organic synthesis |
| 3'-Bromo-3-(2,5-dimethylphenyl)propiophenone | 898795-02-3 | Additional dimethyl substituents on phenyl ring | Different steric and electronic properties |
| 2-(N-tert-Butylamino)-3'-bromopropiophenone | - | Contains tert-butylamino group | Different reactivity profile |
Table 3: Comparison of 3-(3-Bromophenyl)propiophenone with structural analogs
Structure-Activity Relationships
The position of the bromine substituent (meta vs. para vs. ortho) can significantly impact the chemical reactivity and biological activity of these compounds. Meta-substituted derivatives like 3-(3-Bromophenyl)propiophenone often exhibit distinct properties compared to their ortho or para counterparts due to the electronic and steric effects of the substituent position.
The bromine atom increases the lipophilicity of the molecule compared to unsubstituted analogs, potentially affecting its absorption, distribution, metabolism, and excretion properties in biological systems. Additionally, the bromine provides a reactive site for further chemical modifications, making it a valuable synthetic intermediate.
Research Applications and Future Directions
The versatility of 3-(3-Bromophenyl)propiophenone as a synthetic intermediate suggests several promising research directions:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume